2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex heterocyclic compound It features a thiazolopyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the thiazolopyridine core through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and safety .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole derivatives: Possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one stands out due to its unique combination of functional groups and the thiazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-amino-7-(4-methoxy-3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H15N3O3S/c1-3-6-22-12-7-9(4-5-11(12)21-2)10-8-13(20)18-15-14(10)23-16(17)19-15/h1,4-5,7,10H,6,8H2,2H3,(H2,17,19)(H,18,20) |
InChI Key |
XAALLJKFFZJMMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC#C |
Origin of Product |
United States |
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